5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methylpropyl)pentanamide is a complex organic compound with the molecular formula and a molecular weight of approximately 465.5 g/mol. This compound is primarily used in non-human research settings and is not intended for therapeutic or veterinary applications.
The compound can be sourced from chemical suppliers such as EvitaChem, which provides detailed specifications and cataloging information for research purposes.
This compound belongs to the class of tetrahydroquinazolines, which are known for their diverse biological activities. It features multiple functional groups including amides and carbonyls, contributing to its potential reactivity and biological interactions.
The synthesis of 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methylpropyl)pentanamide typically involves multi-step synthetic pathways. While specific detailed methods are not provided in the available literature, compounds of this nature are often synthesized through:
Technical details regarding specific reagents and conditions would be necessary for replicating the synthesis.
The molecular structure of this compound can be represented using various chemical notation systems:
InChI=1S/C26H31N3O5/c1-18(2)15-27-24(31)10-6-7-13-28-25(32)21-8-4-5-9-22(21)29(26(28)33)16-20-14-19(17-30)11-12-23(20)34-3/h4-5,8-9,11-12,14,17-18H,...
This indicates a complex arrangement with multiple rings and functional groups.
The compound has a CAS number of 1021263-43-3, which allows for easy identification in chemical databases. Its structural complexity suggests potential for varied interactions with biological targets.
While specific reactions involving this compound are not extensively documented in the available literature, compounds of similar structure often engage in:
Technical details about reaction conditions such as temperature, solvents, and catalysts would enhance understanding.
The mechanism of action for 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methylpropyl)pentanamide is not explicitly defined in the literature but may involve:
Data on specific biological assays would provide insights into its efficacy and mode of action.
The physical properties of this compound include:
Chemical properties may include:
Relevant data regarding melting point, boiling point, and stability under different conditions would further characterize this compound.
The primary applications of 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methylpropyl)pentanamide lie within research settings focused on:
Further studies are required to elucidate its full potential and applications in scientific research.
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9